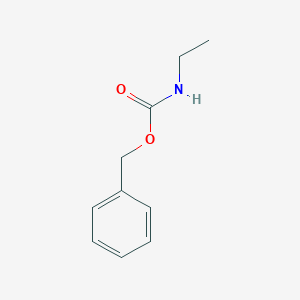

benzyl N-ethylcarbamate

概述

描述

Benzyl N-ethylcarbamate is an organic compound with the molecular formula C10H13NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group (C6H5CH2–) and an ethyl group (C2H5–). This compound is used in various chemical and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions: Benzyl N-ethylcarbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with ethylamine. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions, and in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. The final product is usually purified through recrystallization or distillation to achieve the desired purity levels .

化学反应分析

1.2. Alternative Routes

-

Lossen Rearrangement: Catalyzed by N-methylimidazole (NMI), this one-pot method provides moderate yields (65–75%) under mild conditions .

-

Three-Component Coupling: Primary amines, CO₂, and alkyl halides react in the presence of Cs₂CO₃ and TBAI to form carbamates (72–88% yield) .

2.1. Nucleophilic Substitution

The carbamate’s carbonyl group undergoes nucleophilic attack by stabilized carbanions (e.g., sulfones or nitriles), forming hydroxamic acid derivatives. For example:

-

Reaction with methyl phenyl sulfone in THF at −78°C yields N-benzyloxy hydroxamic acids (72% yield) .

2.2. Cleavage and Deprotection

-

Acidic Conditions: Cleavage with HCl in dioxane removes the carbamate group, regenerating benzyl alcohol and ethylamine .

-

Hydrogenolysis: Catalytic hydrogenation (H₂/Pd-C) selectively removes the benzyl group, yielding N-ethylcarbamic acid .

Spectroscopic Characterization

Table 2: Key spectroscopic data for benzyl N-ethylcarbamate

| Technique | Data |

|---|---|

| IR (ATR) | 3297 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1280 cm⁻¹ (C–O) |

| ¹H NMR | δ 7.38–7.29 (m, 5H, Ar–H), 4.45 (d, 2H, CH₂), 4.16 (q, 2H, OCH₂), 1.26 (t, 3H, CH₃) |

| ¹³C NMR | δ 157.2 (C=O), 137.4 (Ar–C), 60.6 (OCH₂), 42.2 (NCH₂), 15.3 (CH₃) |

Stability and Selectivity

科学研究应用

One of the primary applications of benzyl N-ethylcarbamate derivatives is their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurotransmission, and their inhibition can be beneficial in treating neurodegenerative diseases such as Alzheimer's.

- In Vitro Studies : A study synthesized a series of benzene-based carbamates, including this compound, and evaluated their inhibitory effects on AChE and BChE. Results indicated that some compounds exhibited significant inhibitory potency, particularly against BChE, suggesting potential therapeutic applications in neurodegenerative diseases .

- Selectivity Index : The selectivity index of these compounds was determined, revealing that certain derivatives had high selectivity towards BChE over AChE, which could minimize side effects associated with non-selective inhibitors .

Agricultural Applications: Ixodicide Activity

This compound has been investigated for its efficacy as an ixodicide, targeting tick populations that affect livestock.

- Synthesis and Efficacy : Research focused on synthesizing ethyl benzyl carbamates and evaluating their biological activity against ticks. The synthesized compounds demonstrated significant ixodicide activity, effectively reducing tick viability and reproductive success . For instance, the compound LQM996 showed over 99% efficacy in controlling tick populations in vivo, making it a promising candidate for agricultural pest management .

Pharmaceutical Applications: Traceless Self-Immolative Linkers

In the field of drug development, this compound has been utilized as a traceless self-immolative linker for aliphatic amines.

- Linker Design : The compound acts as a linker that can enhance the biological properties of conjugates formed during drug synthesis. This application is particularly valuable in creating prodrugs or targeted drug delivery systems that release active pharmaceutical ingredients in a controlled manner.

Molecular Modeling Studies

Molecular modeling techniques have been employed to predict the behavior and efficacy of this compound derivatives.

- Computational Chemistry : Studies utilizing molecular dynamics simulations and quantum chemical calculations have provided insights into the electronic properties and potential interactions of these compounds with biological targets. Such modeling helps in optimizing the structure for enhanced biological activity and reduced toxicity .

Case Study 1: Neuroprotective Effects

A series of experiments demonstrated that specific derivatives of this compound could protect neuronal cells from apoptosis induced by neurotoxic agents. This effect was attributed to the inhibition of cholinesterases, leading to increased acetylcholine levels in synaptic clefts.

Case Study 2: Agricultural Field Trials

Field trials conducted with LQM996 showed significant reductions in tick populations on cattle farms, leading to improved health outcomes for livestock. The compound's effectiveness was compared with traditional acaricides, demonstrating superior performance and lower environmental impact.

作用机制

The mechanism of action of benzyl N-ethylcarbamate involves the hydrolysis of the carbamate group to release the corresponding amine and carbon dioxide. This reaction is catalyzed by enzymes such as esterases and carbamoylases. The released amine can then interact with various molecular targets, including receptors and enzymes, to exert its biological effects .

相似化合物的比较

生物活性

Benzyl N-ethylcarbamate (C10H13NO2) is a carbamate derivative that has garnered attention in various fields of scientific research due to its biological activities. This article explores the compound's biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of its potential therapeutic benefits.

Chemical Structure and Properties

This compound consists of a benzyl group (C6H5CH2–) attached to an ethyl carbamate group (–NHCOO–). This structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydrolysis of the carbamate group releases an amine, which can then interact with various molecular targets. Notably, the compound has been investigated for its role as an inhibitor of cholinesterases, particularly butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE).

Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease. The compound's mechanism includes forming covalent bonds with active site residues of the target enzymes, leading to inhibition of their activity.

Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory activity against BuChE. For instance, one study demonstrated that a related benzyl carbamate achieved an IC50 value of less than 150 pM against BuChE, indicating potent inhibitory effects . This suggests that this compound could serve as a lead compound for developing selective BuChE inhibitors.

Neuroprotective Effects

In addition to enzyme inhibition, this compound has been explored for its neuroprotective properties. A study involving neuroprotective assays indicated that compounds similar to this compound displayed protective effects on neuronal cell lines under oxidative stress conditions . This positions the compound as a potential candidate for therapeutic strategies aimed at neurodegenerative diseases.

Case Studies

- Cholinesterase Inhibition : A series of benzyl carbamates were synthesized and tested for their cholinesterase inhibitory activities. Among them, this compound derivatives showed promising results with higher selectivity towards BuChE over AChE .

- Neuroprotection in Cellular Models : In vitro studies have demonstrated that this compound can protect neuronal cells against glutamate-induced toxicity, similar to known neuroprotective agents like quercetin .

- Antifungal Activity : Limited studies suggest that derivatives of benzyl carbamates may possess antifungal properties. For example, related compounds showed moderate antifungal activity against Candida albicans and Aspergillus fumigatus, warranting further investigation into their potential as antifungal agents.

Applications in Research

This compound is utilized in various research applications:

- Organic Synthesis : It serves as a protecting group for amines during chemical synthesis.

- Biochemical Assays : The compound is used as a substrate in enzyme assays to study enzyme mechanisms.

- Pharmaceutical Development : Its potential therapeutic properties are being explored for drug development targeting neurodegenerative diseases and other conditions .

Comparative Analysis with Similar Compounds

| Compound | IC50 (µM) | Selectivity | Biological Activity |

|---|---|---|---|

| This compound | <150 pM | High | BuChE inhibition |

| Methyl carbamate | Variable | Moderate | General carbamate activity |

| Ethyl carbamate | Variable | Low | Less effective than benzyl variant |

属性

IUPAC Name |

benzyl N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPJFFOLNINEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70495661 | |

| Record name | Benzyl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65935-09-3 | |

| Record name | Benzyl ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70495661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。